molecular formula C9H11NO2 B14450239 Acetic acid;4-ethenylpyridine CAS No. 76741-72-5

Acetic acid;4-ethenylpyridine

Cat. No.: B14450239
CAS No.: 76741-72-5
M. Wt: 165.19 g/mol
InChI Key: FOSQNSTXNUWWJV-UHFFFAOYSA-N
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Description

Acetic acid;4-ethenylpyridine refers to a molecular complex or co-formulation of acetic acid (CH₃COOH) and 4-ethenylpyridine (C₇H₇N). Acetic acid is a simple carboxylic acid widely used in industrial and biochemical processes, such as vinegar production and polymer synthesis . 4-Ethenylpyridine is a pyridine derivative with a vinyl substituent, known for its volatility and association with undesirable odors in lower-quality food products, such as olives .

Properties

CAS No.

76741-72-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

acetic acid;4-ethenylpyridine

InChI

InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4)

InChI Key

FOSQNSTXNUWWJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-ethenylpyridine can be achieved through various methods. One common approach involves the reaction of 4-ethenylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic reaction of 4-ethenylpyridine with acetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to purification steps, such as distillation or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-ethenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted pyridines.

Scientific Research Applications

Acetic acid;4-ethenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of acetic acid;4-ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may interact with proteins or nucleic acids, affecting their structure and function. The exact mechanism depends on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical Properties of Key Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Acetic acid 60.05 16.6 (glacial) 118 Food preservative, chemical synthesis
4-Ethenylpyridine 105.14 N/A (liquid) ~200 Volatile marker in food quality
Ethyl 4-pyridylacetate 165.19 Not reported Not reported Organic synthesis intermediate
Glacial acetic acid 60.05 16.6 118 Industrial solvent, reagent
Table 2: Functional Group Impact on Reactivity
Compound Functional Groups Reactivity Profile
Acetic acid Carboxylic acid Acid-catalyzed esterification, neutralization
4-Ethenylpyridine Pyridine ring, vinyl group Electrophilic substitution, polymerization
Ethyl 4-pyridylacetate Ester, pyridine Hydrolysis, nucleophilic acyl substitution
4-(2-Aminoethyl)pyridine Pyridine, amine Schiff base formation, coordination chemistry

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